molecular formula C15H11F3N2O B13661310 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13661310
M. Wt: 292.26 g/mol
InChI Key: KSAKKIXUXLQZMF-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 6-position and a trifluoromethylphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction is promoted by visible light and does not require a photosensitizer .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of specific solvents, temperature controls, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methoxy group and a trifluoromethylphenyl group on the imidazo[1,2-a]pyridine core differentiates it from other similar compounds .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

6-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-12-5-6-14-19-13(9-20(14)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3

InChI Key

KSAKKIXUXLQZMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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